1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is a versatile compound with a unique structure that combines a thiophene ring, a piperidine ring, and an imidazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves the reaction of thiophene derivatives with piperidine and imidazolidinone under specific conditions. One common method involves the use of a thiophene-3-carbonyl chloride, which reacts with piperidine to form the intermediate compound. This intermediate is then reacted with imidazolidinone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the piperidine and imidazolidinone moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[(Thiophen-3-yl)carbonyl]piperidine: Shares the thiophene and piperidine moieties but lacks the imidazolidinone ring.
Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
1-(4-thiophen-3-ylpiperidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-14-4-7-16(12)13(18)15-5-1-10(2-6-15)11-3-8-19-9-11/h3,8-10H,1-2,4-7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIIQRGOZIKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.